

The Structure-Activity Relationship of a Novel Reversible-Covalent KRAS G12C Degradar

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 48

Cat. No.: B12397100

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of a series of novel KRAS G12C inhibitors, culminating in the development of a potent, reversible-covalent PROTAC (Proteolysis Targeting Chimera) degrader. The information presented is based on the findings published in the European Journal of Medicinal Chemistry by Yang F, et al. in 2022.

Introduction: Targeting the "Undruggable" KRAS G12C

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket. The discovery of a druggable allosteric pocket, known as the Switch-II pocket, in the GDP-bound state of the KRAS G12C mutant has led to the development of covalent inhibitors that specifically target the mutant cysteine residue. This has ushered in a new era of targeted therapy for KRAS G12C-mutated cancers.

This guide focuses on a series of compounds that build upon the scaffold of the known KRAS G12C inhibitor MRTX849. The key innovation lies in the introduction of a cyanoacrylamide warhead to achieve reversible-covalent binding and the subsequent development of a PROTAC degrader, YF135, designed to induce the proteasomal degradation of the KRAS G12C oncoprotein.

Structure-Activity Relationship (SAR) of Cyanoacrylamide-Based Inhibitors

A series of cyanoacrylamide-based analogues of MRTX849 were synthesized to explore the SAR of this novel warhead. The inhibitory activity against KRAS G12C and the anti-proliferative effects on various KRAS G12C mutant cancer cell lines were evaluated.

Data Presentation: Inhibitory and Anti-proliferative Activities

The following table summarizes the key quantitative data for the synthesized compounds.^[1]

Compound	Biochemical IC50 (nM) vs. KRAS G12C	Anti-proliferative IC50 (µM)		
H358	H23	A549		
6a	96.32	1.012	7.54	18.23
6b	270.88	0.985	8.12	20.15
6c	283.84	0.899	7.99	17.56
6d	25.44	0.654	5.98	15.78
6e (Inhibitor 48)	639.91	0.796	6.33	16.14
AMG510 (Sotorasib)	Not Reported in this study	0.009	0.011	0.015
YF135 (PROTAC)	Not an inhibitor	0.1539	0.2439	Not Reported

Data sourced from Yang F, et al. Eur J Med Chem. 2022;230:114088.^[1]

From Inhibition to Degradation: The PROTAC Approach

Based on the promising results of the reversible-covalent inhibitor 6d, a PROTAC degrader, YF135, was designed. This bifunctional molecule links the KRAS G12C binding moiety of 6d to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The rationale is to induce the proximity of KRAS G12C to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action: Reversible-Covalent PROTAC

The PROTAC YF135 induces the rapid and sustained degradation of endogenous KRAS G12C in a reversible manner.^[1] This degradation leads to the attenuation of downstream signaling pathways, such as the MAPK pathway, as evidenced by a decrease in phosphorylated ERK (p-ERK) levels.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the referenced publication.

Synthesis of Cyanoacrylamide-Based Inhibitors (6a-6e)

The synthesis of the target compounds involved a multi-step process. A key step was the nucleophilic reaction of tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate with benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate to form a key intermediate. Subsequent modifications, including a Buchwald-Hartwig cross-coupling reaction, oxidation, and condensation with various cyanoacrylic acids, yielded the final products. For detailed reagents and conditions, please refer to the primary publication.^[1]

KRAS G12C Inhibition Assay

The in vitro inhibitory activity of the compounds against KRAS G12C was determined using a biochemical assay. The assay measures the ability of the compounds to compete with a fluorescently labeled probe for binding to the KRAS G12C protein. The IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The anti-proliferative activity of the compounds was assessed using a Cell Counting Kit-8 (CCK-8) assay in KRAS G12C mutant cell lines (H358, H23, and A549). Cells were seeded in

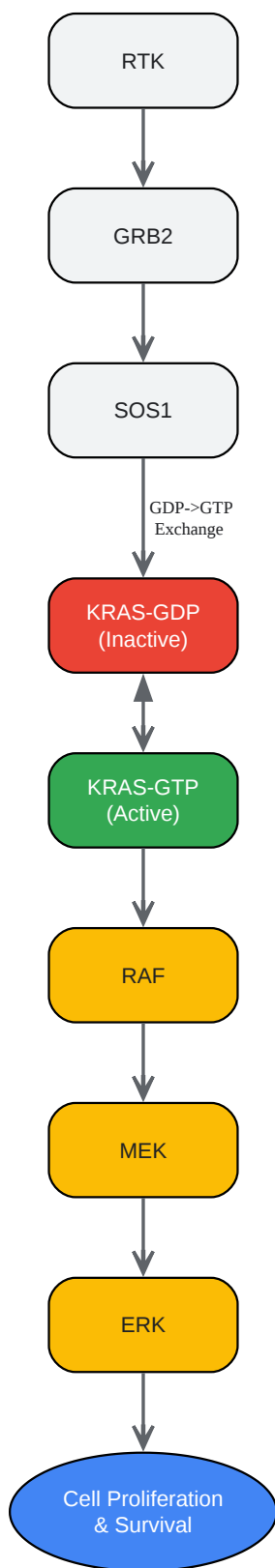
96-well plates and treated with various concentrations of the compounds for a specified period. The cell viability was determined by measuring the absorbance at a specific wavelength, and the IC50 values were calculated.

Western Blot Analysis for Protein Degradation

To evaluate the degradation of KRAS G12C induced by the PROTAC YF135, Western blot analysis was performed. H358 and H23 cells were treated with YF135 for different time points and at various concentrations. Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against KRAS G12C and p-ERK. The protein levels were visualized and quantified to determine the extent of degradation.

Visualizations: Pathways and Processes

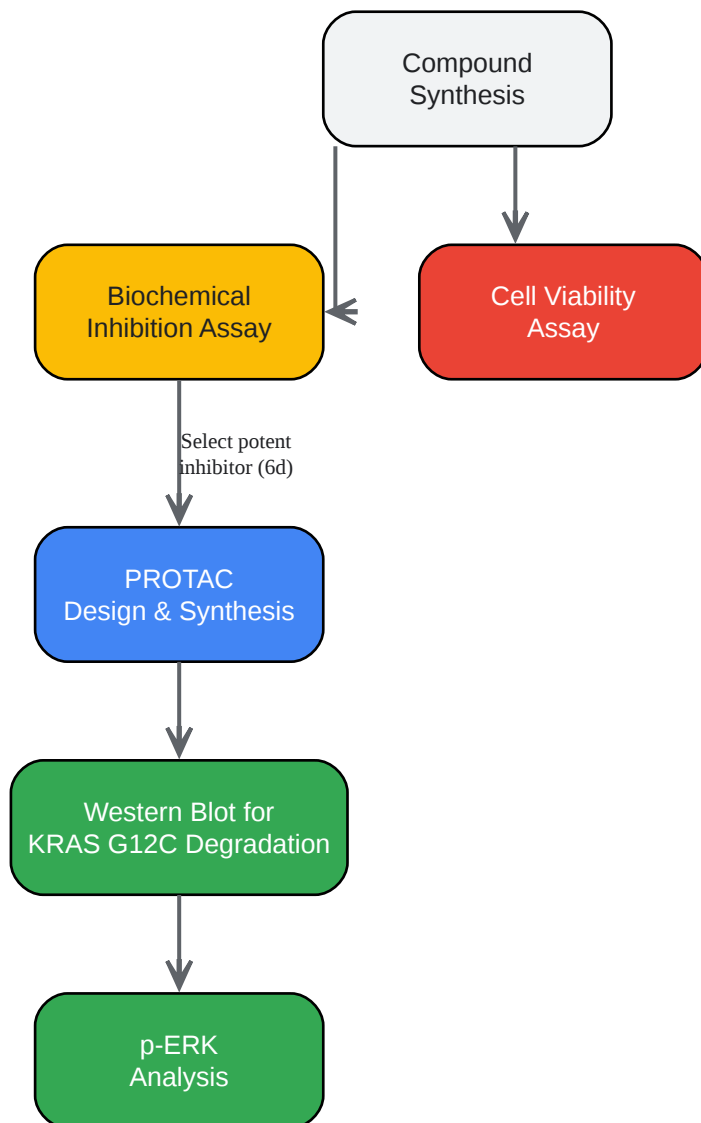
KRAS Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified KRAS signaling pathway.

Experimental Workflow for PROTAC Evaluation



[Click to download full resolution via product page](#)

Caption: Workflow for inhibitor and PROTAC evaluation.

Mechanism of YF135-mediated KRAS G12C Degradation

Caption: YF135-mediated KRAS G12C degradation.

Conclusion

The structure-activity relationship study of cyanoacrylamide-based KRAS G12C inhibitors has identified a potent reversible-covalent binder, compound 6d. This inhibitor served as a

foundation for the rational design of the first reversible-covalent PROTAC degrader for KRAS G12C, YF135. This novel degrader effectively induces the degradation of the oncoprotein, leading to the suppression of downstream signaling and potent anti-proliferative activity. These findings represent a significant advancement in the field of targeted protein degradation and offer a promising new therapeutic strategy for cancers driven by the KRAS G12C mutation. Further optimization and in vivo evaluation of these compounds are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- To cite this document: BenchChem. [The Structure-Activity Relationship of a Novel Reversible-Covalent KRAS G12C Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12397100#kras-g12c-inhibitor-48-structure-activity-relationship>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com